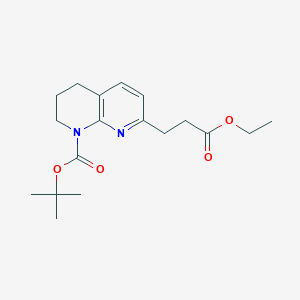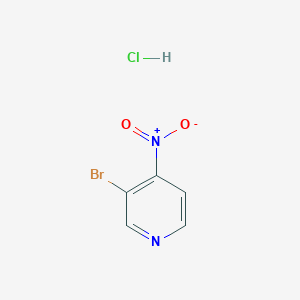![molecular formula C14H21BrClNO B1374863 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1219967-59-5](/img/structure/B1374863.png)
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, also known as 4-BEPMP, is a synthetic organic compound. It is a member of the piperidine family, which is a group of cyclic compounds that are closely related to pyridine. 4-BEPMP has many applications in the scientific research field, including synthesis, drug development, and laboratory experiments.
Applications De Recherche Scientifique
Medicine
In the medical field, this compound has potential applications in drug development due to its structural characteristics. It could be used as a precursor or intermediate in the synthesis of various pharmacologically active molecules. Its bromine and piperidine components make it a candidate for creating compounds with possible anticholinergic or antidepressant properties .
Agriculture
“4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” may serve as a chemical precursor in the synthesis of pesticides or herbicides. The brominated aromatic structure is often seen in molecules that interact with biological systems, which could be leveraged to control pests or unwanted vegetation in agricultural settings .
Material Science
The compound’s properties could be explored for creating new materials, such as polymers with specific characteristics. Brominated compounds are known for their flame-retardant properties, and incorporating this compound into materials could enhance their safety profiles .
Environmental Science
In environmental science, this compound could be used in the study of pollutant degradation or as a tracer in environmental fate studies. Its distinct chemical signature allows for easy detection and monitoring in various ecosystems .
Biochemistry
Biochemically, “4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” might be used as a reagent in enzymatic reactions or as a building block in the design of biomolecules. Its ability to form stable bonds with other organic compounds can be useful in understanding biochemical pathways .
Pharmacology
Pharmacologically, the compound could be investigated for its interaction with biological receptors. The piperidine moiety is a common feature in molecules that bind to central nervous system receptors, which could lead to the development of new neurological drugs .
Propriétés
IUPAC Name |
4-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNONUWMJSHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)




![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)

![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)